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molecular formula NdCl3<br>Cl3Nd B8810423 Neodymium(III) chloride

Neodymium(III) chloride

Cat. No. B8810423
M. Wt: 250.60 g/mol
InChI Key: ATINCSYRHURBSP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335303B1

Procedure details

Preparation of amine ligands was generally accomplished without exclusion of air and moisture, unless otherwise stated. All manipulations involving metal complexes were carried out under an inert atmosphere of oxygen-free UHP grade argon using standard Schlenk techniques, or under oxygen-free helium in a Vacuum Atmospheres glovebox. Chemicals were obtained from the following suppliers and used as received: Lancaster Synthesis—hexafluorobenzene, 3,5-bis(trifluoromethyl)aniline, pentafluoroaniline, 2,6-difluoroaniline, dichlorodiphenylsilane, dichlorodimethylsilane, paraformaldehyde, potassium hydroxide, 1-hexene, potassium carbonate; Aldrich—1.6 M n-butyllithium in hexane, triphenylsilane, chloroform; Strem—zirconium tetrachloride, neodymium trichloride, Fisher Scientific—methanol, ethanol, Albermarle—methylaluminoxane (30% solution in toluene); Fluka—lithium amide, 1,2-phenylene diamine, 1,8-diaminonaphthalene, 2,6-dimethylaniline, Acros—sodium sulfate, JT Baker—potassium hydroxide, NaH was obtained as a 60% dispersion in mineral oil, washed with hexane, filtered, and vacuum dried. Neodymium tris(bis(trimethylsilyl)amide) was prepared by reaction of anhydrous neodymium trichloride with three equivalents of potassium bis(trimethylsilyl)amide in refluxing THF for 24 hours, followed by low-temperature crystallization from hexane. Solvents (hexane, diethyl ether, tetrahydrofuran, toluene) were degassed and distilled from sodium benzophenone ketyl under argon. Dimethyl sulfoxide was distilled from calcium hydride under argon. Bis(triiethylsilyl)ether was distilled from potassium under argon. Benzene-d6, THF-d8, and toluene-d8 were degassed, dried over Na—K alloy, and then trap-to-trap distilled before use.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Nd+3:4].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[K+]>C1COCC1>[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[CH3:5][Si:6]([N-:9][Si:10]([CH3:13])([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Nd+3:4] |f:0.1.2.3,4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Nd+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried
CUSTOM
Type
CUSTOM
Details
followed by low-temperature crystallization from hexane
CUSTOM
Type
CUSTOM
Details
Solvents (hexane, diethyl ether, tetrahydrofuran, toluene) were degassed
DISTILLATION
Type
DISTILLATION
Details
distilled from sodium benzophenone ketyl under argon
DISTILLATION
Type
DISTILLATION
Details
Dimethyl sulfoxide was distilled from calcium hydride under argon
DISTILLATION
Type
DISTILLATION
Details
Bis(triiethylsilyl)ether was distilled from potassium under argon
CUSTOM
Type
CUSTOM
Details
Benzene-d6, THF-d8, and toluene-d8 were degassed
CUSTOM
Type
CUSTOM
Details
dried over Na—K alloy
DISTILLATION
Type
DISTILLATION
Details
trap-to-trap distilled before use

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Nd+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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